methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate
Description
Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a synthetic heterocyclic compound featuring a pyrazole core substituted with a hydroxy-phenyl group and a benzoate ester. The pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) is substituted at positions 3 and 2. Position 3 bears a 2-hydroxy-4-((2-methylallyl)oxy)phenyl group, while position 4 is linked via an ether bond to the benzoate moiety. The 2-methylallyloxy group introduces a propenyl ether substituent, which may influence electronic and steric properties, while the methyl ester at the benzoate terminus contributes to lipophilicity. This structural framework is reminiscent of bioactive pyrazole derivatives, which are often explored for pharmacological or agrochemical applications .
Properties
IUPAC Name |
methyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-13(2)12-27-16-8-9-17(18(24)10-16)20-19(11-22-23-20)28-15-6-4-14(5-7-15)21(25)26-3/h4-11,24H,1,12H2,2-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWQUMIDVWHMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzoate core substituted with a pyrazole moiety and a hydroxyphenyl group. Its chemical formula is , and it features functional groups that may influence its biological properties.
Synthesis
Synthesis typically involves multiple steps, including:
- Formation of the pyrazole ring.
- Introduction of the hydroxy and methylallyloxy substituents.
- Esterification to yield the final product.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For instance, derivatives with similar structural motifs have shown efficacy against various viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV).
A structure-activity relationship (SAR) study demonstrated that specific modifications to the compound's structure could enhance its antiviral potency. For example, substituents at the R1 position significantly affected the anti-HCV activity, where lipophilic groups tended to improve efficacy while maintaining low cytotoxicity levels .
| Compound | EC50 (μM) | SI (Selectivity Index) | Activity |
|---|---|---|---|
| Compound 18 | 0.044 | 154 | High anti-HCV activity |
| Compound 14 | 1.5 | >20 | Moderate anti-HCV activity |
| Compound 19 | 0.09 | >20 | High anti-HCV activity |
Anti-Cancer Activity
The compound has also been investigated for its potential anti-cancer properties. It is believed to act as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, which plays a critical role in cancer cell survival.
Studies have shown that HSP90 inhibitors can induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like this compound .
Case Studies
- Antiviral Efficacy : A study explored the antiviral effects of various biaryl amides, revealing that modifications similar to those found in this compound resulted in significant inhibition of HCV replication .
- Cancer Cell Studies : In vitro studies demonstrated that derivatives of this compound inhibited HSP90 with IC50 values in the range of 2–6 μM, leading to reduced viability of breast cancer cells without significant toxicity to normal tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Ethyl 4-((3-(2-Hydroxy-4-Methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
- Key Differences :
- Substituent at the phenyl ring: Methoxy (-OCH₃) vs. 2-methylallyloxy (-OCH₂C(CH₃)=CH₂).
- Ester group: Ethyl vs. methyl.
B. Pyrazoline Derivatives (e.g., 4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole)
- Key Differences :
- Pyrazoline (dihydro-pyrazole) vs. aromatic pyrazole core.
- Substituents: Biphenyl and methoxyphenyl groups vs. hydroxy-allyloxy-phenyl and benzoate.
- Impact :
C. Agrochemical Pyrethroids (e.g., Permethrin, Deltamethrin)
- Key Differences :
- Pyrethroids feature cyclopropane-carboxylate esters and halogenated side chains, unlike the pyrazole-benzoate scaffold.
- Impact: While pyrethroids target insect sodium channels, the target compound’s pyrazole-benzoate structure may interact with different biological pathways, such as enzyme inhibition or receptor modulation.
Crystallographic Insights
Crystal structures of related pyrazole derivatives (e.g., ) reveal that substituents influence packing via hydrogen bonds (e.g., O–H···N interactions) and π-π stacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
